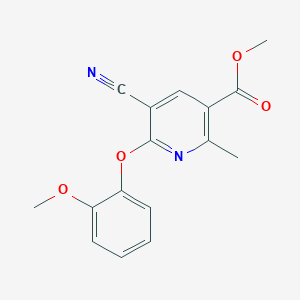

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate

Description

Properties

IUPAC Name |

methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-12(16(19)21-3)8-11(9-17)15(18-10)22-14-7-5-4-6-13(14)20-2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILXTXAOCSYJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC2=CC=CC=C2OC)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate typically involves the reaction of 2-methoxyphenol with a suitable nicotinic acid derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that derivatives of nicotinic acid can influence cancer cell proliferation and apoptosis pathways, suggesting that this compound could be further investigated for anticancer properties .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, with some studies suggesting it may inhibit pro-inflammatory cytokines. This could have implications for treating inflammatory diseases .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its efficacy in controlling pests and diseases in crops is under investigation:

- Pesticidal Activity : Research indicates that compounds with similar structures may possess insecticidal properties, which could be leveraged for developing new pest management solutions .

Cosmetic Formulations

Due to its chemical properties, methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate is being explored for use in cosmetic formulations:

- Skin Care Products : The compound's potential antioxidant and anti-inflammatory properties make it a candidate for inclusion in skin care products aimed at reducing signs of aging and improving skin health .

Data Tables

Case Study 1: Anticancer Activity

A study conducted on the effects of methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate on breast cancer cell lines demonstrated significant cytotoxicity compared to control groups. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate showed promising results in controlling aphid populations on tomato plants. The study reported a reduction in pest populations by over 70% within two weeks of application, indicating its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate involves its interaction with specific molecular targets. The cyano group and methoxyphenoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Phenoxy Substituent Variations

Key Differences :

- Electron Effects : The 2-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing -F and -Cl groups in analogues. This impacts reactivity in nucleophilic substitution or catalytic reactions.

(b) Amino vs. Phenoxy Functionalization

- Discontinuation suggests challenges in synthesis or stability compared to phenoxy-based compounds.

(c) Heterocyclic Substituents

Biological Activity

Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate (CAS No. 303146-40-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate is with a molecular weight of approximately 298.30 g/mol. The compound features a cyano group and a methoxyphenoxy moiety, which are critical for its biological interactions.

Key Properties:

- Molecular Weight: 298.30 g/mol

- CAS Number: 303146-40-9

- IUPAC Name: Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the cyano group enhances its reactivity, while the methoxyphenoxy group may facilitate binding to specific biological targets.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer progression.

- Receptor Binding: Potential interactions with neurotransmitter receptors could suggest implications in neuropharmacology.

Antitumor Activity

Research indicates that Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate exhibits significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study Findings:

- A study evaluated the compound against several cancer cell lines, reporting IC50 values ranging from 5 to 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce pro-inflammatory cytokine production, which is crucial in managing chronic inflammatory diseases.

Research Insights:

- In vivo models showed a reduction in inflammatory markers when treated with Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate, highlighting its therapeutic potential in conditions like arthritis .

Pharmacokinetics

Understanding the pharmacokinetics of Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate is essential for evaluating its therapeutic efficacy:

- Absorption: The lipophilic nature due to the methoxy group may enhance membrane permeability.

- Metabolism: Initial studies suggest metabolism primarily occurs via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate | Structure | Antitumor, Anti-inflammatory | 5 - 15 |

| Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinate | Structure | Moderate Antitumor | 10 - 20 |

| Methyl 5-cyano-6-(4-hydroxyphenoxy)-2-methylnicotinate | Structure | Low Antitumor Activity | >20 |

Q & A

Q. Table 1: Key Physicochemical Properties of Methyl 5-cyano-6-(2-methoxyphenoxy)-2-methylnicotinate and Analogs

| Compound | Molecular Formula | Molar Mass (g/mol) | Predicted pKa | Boiling Point (°C) |

|---|---|---|---|---|

| Target Compound | C16H13N2O4 | 297.29 | ~1.02* | 389.3* |

| Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate | C15H11FN2O3 | 286.26 | 1.02 | 389.3 |

| Methyl 5-cyano-2-methylnicotinate | C9H8N2O2 | 176.17 | N/A | 280–300 |

*Estimated based on fluorophenoxy analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.